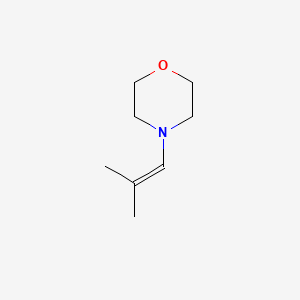
Morpholine, 4-(2-methyl-1-propenyl)-
Übersicht
Beschreibung
Morpholine, 4-(2-methyl-1-propenyl)- is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Morpholine, 4-(2-methyl-1-propenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholine, 4-(2-methyl-1-propenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
While comprehensive information on the applications of "Morpholine, 4-(2-methyl-1-propenyl)-" is limited, the available data suggests its role as a chemical intermediate .
Morpholine, 4-(2-methyl-1-propenyl)-
- Chemical Structure The compound has the molecular formula .
- NIST record This compound was synthesized in 1960 using a prism, grating, or hybrid spectrometer .
Synthesis of Pregabalin
Morpholine, 4-(2-methyl-1-propenyl) is used in the preparation of pregabalin :
- The compound 4-(2-methyl-1-propenyl)-5-morpholino-5H-2-furanone can be prepared in one pot from isobutyraldehyde and acetaldehyde .
- Pregabalin, also known as (S)-(+)-3-aminomethyl-5-methyl-hexanoic acid, is the active agent in Lyrica, a drug approved for treating epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder .
- Improved and cost-effective synthesis methods for Pregabalin are still being sought .
- The invention provides a compound according to formula (VI) .
- The invention provides a process for the manufacture of a compound of formula (VI) wherein R is other than hydrogen, R 1 -C(O)-, and R 2 -SO 2 -, comprising the steps of .
- The suitable amine is a secondary amine selected from: ((C 1 -C 4 )alkyl) 2 NH, pyrrolidine, piperidine, morpholine, piperazine, N-methylpiperazine, N-ethylpiperazine and N-benzylpiperazine .
Eigenschaften
CAS-Nummer |
2403-55-6 |
|---|---|
Molekularformel |
C8H15NO |
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
4-(2-methylprop-1-enyl)morpholine |
InChI |
InChI=1S/C8H15NO/c1-8(2)7-9-3-5-10-6-4-9/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
RSEUOMWVYSLIKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CN1CCOCC1)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













